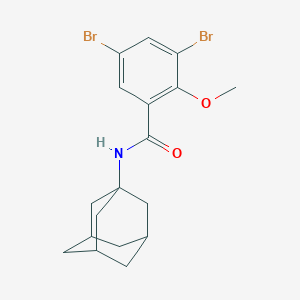![molecular formula C26H24N2O4S B301824 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide](/img/structure/B301824.png)
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide, also known as MNSA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNSA has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. In
Wirkmechanismus
The exact mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide is not fully understood. However, it has been suggested that 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, thereby reducing inflammation and pain. In addition, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been found to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. In addition, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations to using 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in lab experiments. For example, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide may exhibit off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide. One area of research could focus on developing more potent and selective COX-2 inhibitors based on the structure of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide. Another area of research could focus on exploring the anti-cancer effects of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in more detail, with the aim of developing new cancer therapies. Finally, research could also focus on exploring the potential applications of 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in other areas of medicine, such as neurodegenerative diseases or cardiovascular disease.
In conclusion, 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. While there are some limitations to using 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide in lab experiments, it has several advantages, including its ease of synthesis and well-characterized pharmacological properties. Future research on 2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide could focus on developing new COX-2 inhibitors, exploring its anti-cancer effects in more detail, and exploring its potential applications in other areas of medicine.
Synthesemethoden
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide is synthesized through a multi-step process involving the reaction of 4-methylaniline with 4-methoxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-naphthylacetic acid. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Eigenschaften
Produktname |
2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide |
|---|---|
Molekularformel |
C26H24N2O4S |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C26H24N2O4S/c1-19-7-11-23(12-8-19)28(33(30,31)25-15-13-24(32-2)14-16-25)18-26(29)27-22-10-9-20-5-3-4-6-21(20)17-22/h3-17H,18H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
BXKMNUGJIZMARZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)
![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)

![Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301762.png)
![Ethyl 4-({5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301764.png)